molecular formula C15H26O B1241482 Valerianol CAS No. 20489-45-6

Valerianol

Cat. No. B1241482
CAS RN: 20489-45-6
M. Wt: 222.37 g/mol
InChI Key: MQWIFDHBNGIVPO-KYOSRNDESA-N
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Description

Valerianol is a component found in the essential oil of the Valeriana officinalis plant, also known as valerian . It is a perennial flowering plant native to Europe and Asia . Valerianol has a molecular formula of C15H26O .


Synthesis Analysis

The synthesis of Valerianol involves the use of sesquiterpene synthase genes . A study identified seven cDNA clones encoding terpene synthases (TPSs) from the flower of Camellia hiemalis. The product generated in E. coli cells transformed with ChTps1, one of the TPS genes, was identified as Valerianol, indicating that the ChTps1 gene codes for Valerianol synthase .

Scientific Research Applications

Modulation of Neuronal Activity

Valerianol, derived from Valeriana officinalis (valerian), has been studied for its impact on neuronal activity. A study found that extracts of valerian macerated with different alcohols affect postsynaptic potentials in cortical neurons, suggesting a potential for modulating brain activity (Sichardt et al., 2007).

Anxiolytic and Antidepressant Effects

Research has shown that valerian extracts exhibit anxiolytic and antidepressant effects. A study demonstrated that specific valerian extracts, such as phytofin Valerian 368, show pronounced anxiolytic effects and potential antidepressant activity, without sedative or myorelaxant properties (Hattesohl et al., 2008).

Influence on Sleep Quality

The efficacy of valerian as a sleep aid has been extensively studied, with varying results. Some studies suggest that valerian might not significantly improve sleep quality in either healthy individuals or those with sleep disturbances (Taibi et al., 2007). Another study noted that while valerian has a long history of use for promoting sleep, the evidence supporting its effectiveness remains inconclusive (Stevinson & Ernst, 2000).

Anxiety Reduction

Valerianol and its derivatives have been investigated for their anxiolytic activity. One study indicated that valerian root extracts and valerenic acid, a major constituent, showed significant reduction in anxious behavior in rats, suggesting potential for anxiety reduction (Murphy et al., 2010).

Developmental Toxicity Screening

A study on the developmental toxicity of valerian indicated no adverse effects on fertility or fetal development in rats, contributing to our understanding of valerian's safety profile (Yao et al., 2007).

Interaction with GABAA Receptors

Valerian and its constituents, like valerenic acid, have been shown to interact with GABAA receptors. This interaction is a potential mechanism through which valerian exerts its anxiolytic and sedative effects (Khom et al., 2007).

Enhancement of Valerianol Synthesis

Research has explored the enzymatic synthesis of valerianol, a sesquiterpenoid found in valerian. This study highlights the potential of using metabolic engineering and next-generation sequencing to enhance the production of bioactive compounds in medicinal plants (Pyle et al., 2012).

Effects on Brain Connectivity

A clinical trial investigated the impact of valerian extract on functional brain connectivity using EEG. It was found that valerian root extract alters resting-state connectivity in relation to anxiety, demonstrating its potential impact on brain function (Roh et al., 2019).

Future Directions

The future directions of Valerianol research could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, a study on Valeriana officinalis used systems biology to identify key genes that contribute to the synthesis of major secondary metabolites, including Valerianol . Such research could pave the way for engineering genome-scale pathways and systems metabolic engineering to increase the production of bioactive compounds by plants .

properties

IUPAC Name

2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIFDHBNGIVPO-KYOSRNDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317373
Record name (+)-Valerianol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valerianol

CAS RN

20489-45-6
Record name (+)-Valerianol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20489-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Valerianol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
881
Citations
RM Coates, JE Shaw - The Journal of Organic Chemistry, 1970 - ACS Publications
… of the synthetic valerianol are identical with those of an authentic sample of (+)valerianol.6’7·28 The glpc retention times of the synthetic and authentic valerianol were also identical on …
Number of citations: 40 pubs.acs.org
G Jommi, J Křepinský, V Herout, F Šorm - Tetrahedron Letters, 1967 - Elsevier
… In order to decide betveen the two possible positions of a double bond (9.10 or 1,lO) on the eremophilane skeleton, we treated valerianol vith B2H6 and after subsequent oxidation …
Number of citations: 20 www.sciencedirect.com
SF Arantes, JR Hanson, PB Hitchcock - Phytochemistry, 1999 - Elsevier
… Although there is a report (Paknikar & Dhavlikar, 1975) of the bacterial conversion of valencene to dihydro-α-agarofuran, there have not been any reports (Lamare & Furstoss …
Number of citations: 22 www.sciencedirect.com
J Hattan, K Shindo, T Sasaki, F Ohno, H Tokuda… - Scientific Reports, 2018 - nature.com
… was identified as valerianol, indicating that the ChTps1 gene codes for valerianol synthase. This is the first report on a gene that can mediate the synthesis of valerianol. We next …
Number of citations: 10 www.nature.com
G Jommi, J Křepinský, V Herout… - … of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
… In order to do it we treated valerianol with B2H6 and after subsequent oxidation according to … Therefore, valerianol had to be expressed by the formula 1 (without stereochemistry). …
Number of citations: 14 cccc.uochb.cas.cz
HC Odom, AR Pinder - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Although the Robinson annelation of cis-4-isopropenyl-2-methylcyclohexanone with trans-pent-3-en-2-one affords (±)-nootkatone [4βH,5α-eremophila-1(10),11-dien-2-one] in low yield, …
Number of citations: 16 pubs.rsc.org
TA Van Beek - Journal of Essential Oil Research, 1991 - Taylor & Francis
Ainyris oil consists of approximately 75% of sesquiterpene alcohols. The major compound which constitutes more than 20% of the oil is valerianol (1). Valerianol has the irregular …
Number of citations: 5 www.tandfonline.com
A Raal, A Orav, E Arak, T Kailas, M Muurisepp - … -Estonian Academy of …, 2007 - kirj.ee
… The content of valerianol was highest in sample 1. A high content of valerianol was found in oil of V. officinalis roots from Serbia [16] and in some samples from The Netherlands [8]. …
Number of citations: 47 kirj.ee
M Pavlovic, N Kovacevic, O Tzakou… - Journal of Essential Oil …, 2004 - Taylor & Francis
… The main characteristic of this valerian essential oil was the presence of valerianol (57.3%) and … officinalis from the western part of Serbia, can be considered as a valerianolchemotype. …
Number of citations: 48 www.tandfonline.com
A Raal, E Arak, A Orav, T Kailas… - Journal of Essential Oil …, 2008 - Taylor & Francis
The volatile constituents from roots of Valeriana officinalis L. were investigated using GC and GC/MS methods. Valerianae radix samples were obtained from retail pharmacies of …
Number of citations: 32 www.tandfonline.com

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